N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-6-carboxamide
Description
N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-6-carboxamide is a heterocyclic compound featuring an indole core linked to a 1,2,4-oxadiazole ring via a methylene bridge. The 1,2,4-oxadiazole moiety is further substituted at position 3 with a 5-methyl-1,2-oxazol-3-yl group. This structural complexity combines three pharmacologically relevant motifs:
- Indole: Known for modulating receptor interactions (e.g., serotonin receptors) and enhancing bioavailability .
- 1,2,4-Oxadiazole: Imparts metabolic stability and hydrogen-bonding capacity, often used in drug design for kinase inhibition .
- 5-Methyl-1,2-oxazole: Enhances lipophilicity and may influence target selectivity .
Properties
IUPAC Name |
N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1H-indole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3/c1-9-6-13(20-23-9)15-19-14(24-21-15)8-18-16(22)11-3-2-10-4-5-17-12(10)7-11/h2-7,17H,8H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHNSBXQOUTJJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CC4=C(C=C3)C=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-6-carboxamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activity of this compound based on diverse research findings.
Synthesis and Structural Characteristics
The synthesis of this compound involves several steps that typically include the formation of oxadiazole and indole derivatives. The incorporation of the oxazole moiety is particularly significant as it contributes to the compound's biological properties.
Antioxidant Activity
Research has shown that compounds containing indole and oxadiazole moieties exhibit protective effects against oxidative stress. For instance, a study involving related indole derivatives demonstrated their ability to protect fibroblasts against glutathione depletion induced by buthionine sulfoximine, suggesting potential antioxidant activity . This property is crucial as oxidative stress is implicated in various diseases.
Antimicrobial Activity
The biological activity of similar compounds has been explored in the context of antimicrobial effects. Indole derivatives have been reported to possess antibacterial properties against various pathogens. For example, research indicates that certain oxadiazole derivatives exhibit promising antimicrobial activity against Gram-positive and Gram-negative bacteria . While specific data on this compound is limited, its structural analogs suggest a potential for similar activity.
In Vivo Studies
In vivo studies are essential for understanding the pharmacological potential of new compounds. Although direct studies on this compound are scarce, related compounds have shown significant effects in animal models. For instance, certain oxadiazole derivatives demonstrated anti-inflammatory effects and were evaluated for their selectivity in inhibiting cyclooxygenase enzymes (COX) .
Case Studies
Several studies highlight the biological relevance of compounds with similar structures:
- Oxadiazole Derivatives : A study synthesized a series of 5-methyl-substituted oxadiazoles and evaluated their protective effects against oxidative stress in cellular models . The findings indicated that modifications on the indole ring could enhance biological activity.
- Indole-Based Compounds : Research on indole derivatives revealed their ability to act as effective antioxidants and potential therapeutic agents against oxidative damage . These findings provide a basis for further exploration into the biological activities of related compounds.
Scientific Research Applications
Antifungal Activity
Research has indicated that compounds related to the indole and oxadiazole scaffolds possess promising antifungal properties. A study demonstrated that synthesized indole-based 1,3,4-oxadiazoles exhibited higher antifungal activity compared to traditional antifungal agents like pimprinine. The structural modifications introduced by the oxadiazole moiety were found to enhance the biological activity against various fungal strains .
Antioxidant Properties
The compound has been evaluated for its protective effects against oxidative stress. In vitro and in vivo studies showed that derivatives of indole and oxadiazole could protect cells from oxidative damage induced by specific stressors. For instance, compounds were screened for their ability to protect Friedreich's ataxia fibroblasts from glutathione depletion, demonstrating notable antioxidant activities .
Neuroprotective Effects
The neuroprotective potential of similar indole derivatives has been explored in models of neurodegenerative diseases. Research findings suggest that these compounds can enhance cell survival under stress conditions, indicating their potential use in treating neurodegenerative disorders .
Synthetic Routes
The synthesis of N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-6-carboxamide typically involves multi-step synthetic pathways that integrate various chemical transformations. Key steps may include:
- Formation of the oxadiazole ring through cyclization reactions.
- Introduction of the indole moiety via nucleophilic substitution or coupling reactions.
These methods allow for the fine-tuning of the compound's structure to optimize its biological activity.
In Vitro Studies
Biological evaluations have included screening for cytotoxicity and efficacy against specific targets. For example, bioassays conducted on synthesized derivatives have shown varying degrees of activity against fungal pathogens and cancer cell lines, indicating a broad spectrum of potential applications in treating infectious diseases and cancers .
In Vivo Studies
In vivo studies using model organisms such as Caenorhabditis elegans have provided insights into the compound's protective effects against oxidative stress and its role in enhancing survival rates under harmful conditions . These findings suggest that further exploration could lead to therapeutic applications in human health.
Tables
| Application Area | Key Findings |
|---|---|
| Antifungal Activity | Higher activity than traditional agents; effective against multiple strains |
| Antioxidant Properties | Protects cells from oxidative stress; enhances survival in model organisms |
| Neuroprotective Effects | Potential use in neurodegenerative disease treatment |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs from the provided evidence:
Key Structural and Functional Insights
Heterocyclic Core Variations
- Indole vs.
- 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole : The 1,2,4-oxadiazole isomer (target compound) is more metabolically stable than 1,3,4-oxadiazole (), which is prone to hydrolysis due to thiol group reactivity .
Substituent Effects
- Methylene vs. Thioether Linkers : The methylene bridge in the target compound reduces susceptibility to oxidative metabolism compared to thioether-linked analogs (), which may undergo sulfoxidation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
